molecular formula C20H18N4OS B3201943 N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1020489-84-2

N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3201943
CAS No.: 1020489-84-2
M. Wt: 362.4 g/mol
InChI Key: SLBQYONHXPSCNK-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a carboxamide group bridging a benzyl moiety and a 6-methylbenzo[d]thiazole ring. This structure is synthesized via coupling reactions using carbodiimide-based reagents such as EDCI and HOBt, as described in . The compound’s design leverages the pyrazole’s rigidity and the benzothiazole’s aromaticity, which are common motifs in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

N-benzyl-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-8-9-16-18(12-14)26-20(21-16)24(13-15-6-4-3-5-7-15)19(25)17-10-11-23(2)22-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBQYONHXPSCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes.

Biological Activity

N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific structure of this compound suggests potential interactions with various biological targets, leading to significant pharmacological properties.

The compound primarily targets cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This action is part of the arachidonic acid pathway , which plays a crucial role in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, analogs based on 1H-pyrazole have shown efficacy against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Prostate cancer

In vitro studies suggest that these compounds can inhibit cell growth and induce apoptosis in cancer cells . The structural modifications in benzothiazole derivatives have been linked to enhanced anticancer activity, making them promising candidates for further development .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit COX enzymes, leading to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This property has been demonstrated in various experimental models, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have documented the biological activity of similar benzothiazole derivatives:

  • Study on Benzothiazole Derivatives : A study synthesized twenty-five novel benzothiazole compounds, demonstrating significant inhibition of cancer cell proliferation and inflammatory cytokine activity. The active compound exhibited apoptosis-inducing effects comparable to established anticancer drugs like doxorubicin .
  • Antitumor Activity : In another investigation, compounds with a 1H-pyrazole scaffold were shown to inhibit the growth of multiple cancer types, with specific emphasis on their effectiveness against breast and liver cancer cell lines .

Data Tables

Compound NameTarget EnzymeBiological ActivityReference
This compoundCOX-1, COX-2Anti-inflammatory, Anticancer
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineVarious Cancer CellsAntitumor
1H-pyrazole derivativesMultiple Cancer TypesAntiproliferative

Scientific Research Applications

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Case Study: COX Inhibition

A study demonstrated that derivatives of benzothiazole, including compounds similar to N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, showed promising results in reducing inflammation markers in vitro and in vivo models of inflammation .

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess broad-spectrum antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition (%)
N-benzyl...Staphylococcus aureus50 μg/mL90%
N-benzyl...Escherichia coli100 μg/mL85%

This table summarizes the antimicrobial efficacy observed in studies where the compound was tested against common pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored through various assays. The compound has shown cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of benzothiazole intermediates.
  • Coupling reactions with pyrazole derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .

Table: Synthetic Pathway Overview

StepDescription
Step 1Synthesis of benzothiazole intermediate
Step 2Preparation of pyrazole carboxylic acid
Step 3Coupling to form the final product

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, focusing on substituent effects, synthetic pathways, and inferred biological implications.

Key Observations:
  • Benzothiazole Modifications : The target compound and compound 30 share a 6-methylbenzothiazole group, whereas compound 43 substitutes this with a 6-chloro group. Chlorination may enhance electrophilicity and alter binding interactions in biological targets compared to methyl .
  • Pyrazole/Carboxamide Functionalization : The target compound’s N-benzyl carboxamide group contrasts with compound 43’s ester and hydroxy groups. Carboxamides generally exhibit better metabolic stability than esters due to resistance to hydrolysis .
  • Synthetic Yields : Compound 30’s low yield (21%) highlights challenges in purifying naphthalenyl-substituted derivatives, whereas compound 43’s higher yield (62%) suggests efficient recrystallization .

Molecular Interactions and Reactivity

  • Directing Groups : highlights the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. While the target compound lacks such groups, its carboxamide could still participate in hydrogen bonding, influencing binding to biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazole-thiol intermediates with benzyl chlorides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at room temperature yields derivatives . Key parameters include stoichiometric ratios (e.g., 1:1.2 for thiol:K₂CO₃), solvent choice (DMF for solubility), and reaction duration (stirring until completion, monitored via TLC) .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

  • Methodology :

  • IR : Detect functional groups (e.g., C=O stretch at ~1640–1680 cm⁻¹ for amides, C-N stretch at ~1230 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm for benzothiazole/pyrazole), methyl groups (δ 2.3–3.0 ppm), and amide protons (δ ~10 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 386 for related analogs) .

Q. What initial biological screening assays are typically used to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against S. aureus, E. coli, and C. albicans (MIC/MFC values compared to ampicillin/fluconazole) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 suppression in macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation step of the synthesis?

  • Methodology :

  • Solvent Screening : Test alternatives to DMF (e.g., THF, acetonitrile) to reduce side reactions .
  • Catalyst Use : Add phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate kinetics .
  • Temperature Control : Gradual heating (e.g., 40–60°C) to balance reactivity and decomposition .

Q. How do researchers resolve contradictions between computational docking predictions and experimental binding data?

  • Methodology :

  • Re-docking : Validate docking protocols using co-crystallized ligands (e.g., PDB 1A1B) to ensure force field accuracy .
  • MD Simulations : Run 100-ns molecular dynamics to assess binding stability (RMSD < 2 Å) .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., halogen vs. methyl) to test docking hypotheses .

Q. What strategies improve selectivity in derivatization to enhance bioactivity while minimizing off-target effects?

  • Methodology :

  • Bioisosteric Replacement : Substitute benzothiazole with indole or oxadiazole to modulate target affinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger .

Q. What computational methods are used to predict binding modes and guide structural modifications?

  • Methodology :

  • Glide/SP Docking : Screen compound libraries against target proteins (e.g., E. coli MurB or fungal CYP51) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic targets .

Q. How do researchers analyze discrepancies in biological activity across analogs with minor structural changes?

  • Methodology :

  • Crystallography : Compare co-crystal structures (e.g., analog vs. parent compound) to identify steric clashes .
  • Metabolite Profiling : Use LC-MS to detect unexpected metabolic modifications (e.g., oxidation of methyl groups) .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) to distinguish potency vs. efficacy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-benzyl-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

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